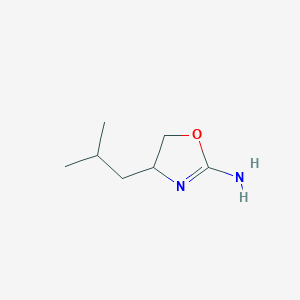
2-Amino-4-isobutyl-2-oxazoline
Cat. No. B8473313
M. Wt: 142.20 g/mol
InChI Key: RNWLMLQZIFLCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03931214
Procedure details


21 g (0.1 mole) of 1-bromomethyl-3-methyl-butyl-isocyanate were added dropwise within 1 hour, at 8°-11° C, to a mixture of 25 ml of concentrated ammonia, 25 ml of water and 7 ml of 1,2-dimethoxyethane. Stirring was continued for 15 minutes at 12°-14° C, and then working up was carried out as described in Example 1. 11.6 g (82 percent of the theory) of oily 2-amino-4-isobutyl-2-oxazoline were obtained, which had been previously dissolved and reprecipitated from a mixture of isopropyl ether and hexane and finally evaporated in a high vacuum.
Name
1-bromomethyl-3-methyl-butyl-isocyanate
Quantity
21 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH:3]([N:8]=[C:9]=[O:10])[CH2:4][CH:5]([CH3:7])[CH3:6].[NH3:11].O>COCCOC>[NH2:11][C:9]1[O:10][CH2:2][CH:3]([CH2:4][CH:5]([CH3:7])[CH3:6])[N:8]=1
|
Inputs


Step One
|
Name
|
1-bromomethyl-3-methyl-butyl-isocyanate
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(CC(C)C)N=C=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1OCC(N1)CC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
